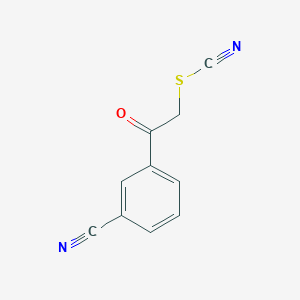
2-(3-Cyanophenyl)-2-oxoethyl thiocyanate
Cat. No. B8484607
M. Wt: 202.23 g/mol
InChI Key: AJWOFFYUSQQEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07851473B2
Procedure details


A solution of 3-(bromoacetyl)benzonitrile (7.72 g, 34.5 mmol) and potassium thiocyanate (3.35 g, 34.5 mmol) in ethanol (70 ml) was stirred at 80° C. for 2 hours. After cooling to room temperature, water (70 ml) was poured to the reaction mixture, and crystals were collected by filtration and washed with water to give 4.39 g (63.0% (2 steps)) of the desired product as a solid.

Name
potassium thiocyanate
Quantity
3.35 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])=[O:4].[S-:13][C:14]#[N:15].[K+].O>C(O)C>[C:8]([C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][S:13][C:14]#[N:15])[CH:12]=[CH:11][CH:10]=1)#[N:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.72 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C=1C=C(C#N)C=CC1
|
|
Name
|
potassium thiocyanate
|
|
Quantity
|
3.35 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)C(CSC#N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

